molecular formula C10H5F3N2O2 B6599094 6-(trifluoromethyl)quinazoline-2-carboxylic acid CAS No. 1784983-74-9

6-(trifluoromethyl)quinazoline-2-carboxylic acid

Cat. No. B6599094
CAS RN: 1784983-74-9
M. Wt: 242.15 g/mol
InChI Key: MYERDCSFIIZGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)quinazoline-2-carboxylic acid (TFQCA) is a heterocyclic organic compound belonging to the quinazoline family. It has been extensively studied in the past two decades due to its potential applications in medicinal chemistry and drug discovery. Its structure contains a trifluoromethyl group, which gives it unique properties such as increased solubility and stability. This compound has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Synthesis : Battistuzzi et al. (2002) described the synthesis of 6-trifluoromethyl-12-acylindolo[1,2-c]quinazolines through palladium-catalyzed reactions, highlighting the compound's utility in complex organic synthesis processes (Battistuzzi et al., 2002).

  • Reaction with Hydroxyglycines : A study by Hoefnagel et al. (1993) demonstrated the reaction of hydroxyglycine with derivatives of 6-(trifluoromethyl)quinazoline-2-carboxylic acid, leading to high yields of 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids (Hoefnagel et al., 1993).

Biological Activity and Applications

  • Antitubercular Activity : Gawad and Bonde (2020) investigated the antitubercular activity of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives, revealing its potential in developing new antitubercular agents (Gawad & Bonde, 2020).

  • Synthesis of Novel Derivatives : Research by Elsherbeny et al. (2022) on the synthesis of novel quinazoline derivatives highlighted their potential as Aurora A kinase inhibitors with apoptotic properties, suggesting their use in cancer research (Elsherbeny et al., 2022).

Optoelectronic Applications

  • Optoelectronic Materials : Lipunova et al. (2018) discussed the incorporation of quinazoline derivatives into optoelectronic materials, highlighting their use in electronic devices and luminescent elements (Lipunova et al., 2018).

properties

IUPAC Name

6-(trifluoromethyl)quinazoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)6-1-2-7-5(3-6)4-14-8(15-7)9(16)17/h1-4H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYERDCSFIIZGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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